4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid
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Description
The compound 4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as difluorophenyl, thiadiazol, and benzoic acid moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, as seen in the preparation of related compounds. For instance, the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, an intermediate in cephalosporin production, was improved by reacting specific precursors in the presence of triphenylphosphine and triethylamine, achieving high yield and purity . Similarly, the synthesis of a related thioester was accomplished through esterification in the presence of piperidine and triethylamine . These methods suggest that the synthesis of 4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid could also involve the use of amine coupling reactions and esterification steps, potentially under the catalysis of similar reagents.
Molecular Structure Analysis
The molecular structure of complex organic molecules is often elucidated using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy. For example, the structures of azo-benzoic acids were confirmed using these methods, and molecular structures were optimized using density functional theory . This suggests that the molecular structure of 4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid could be analyzed using similar spectroscopic techniques to determine its conformation and electronic properties.
Chemical Reactions Analysis
The chemical behavior of compounds containing azo, thiadiazol, and benzoic acid groups can involve acid-base dissociation and tautomerism, as seen in the azo-benzoic acids . These reactions are influenced by the solvent composition and pH. The compound , with its thiadiazol and benzoic acid groups, may also exhibit such chemical reactivity, which could be exploited in applications such as sensing or as intermediates in pharmaceutical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. For instance, the presence of fluorophenol moieties in certain fluorophores confers high sensitivity to pH and selectivity for metal cations . By analogy, the difluorophenyl group in the compound of interest may contribute to similar properties, such as sensitivity to pH changes or metal ion interactions. The benzoic acid moiety could also impart specific solubility characteristics and reactivity towards bases.
Scientific Research Applications
Synthesis and Spectroscopic Identification
Research on similar compounds containing the 1,3,4-thiadiazole unit, like 4-n-propoxy benzoic acid and its derivatives, focuses on their synthesis and spectral characterization using various techniques such as IR, 1H-NMR, and 13C-NMR. These studies are crucial for understanding the chemical structure and properties of these compounds (Azeez & Hamad, 2017).
Photodynamic Therapy Applications
Compounds with structures similar to 4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid have been explored for their potential in photodynamic therapy, particularly in treating cancer. Studies on zinc phthalocyanine derivatives, for instance, have shown high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents
The synthesis of compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and their derivatives has shown moderate antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Microwave-Assisted Synthesis
Innovative synthesis methods, such as microwave irradiation, have been employed to create novel compounds with the 1,3,4-thiadiazole moiety. This method is more efficient and rapid compared to conventional heating methods and contributes to advancements in synthetic chemistry (Mei, Yang, Peng, & Zhao, 2011).
Novel Compound Conversion
Studies have reported an unprecedented method of converting specific acrylic acids to corresponding benzoic acids, followed by condensation to yield s-triazolo[3,4-b][1,3,4]thiadiazoles. This method exemplifies innovative approaches to compound synthesis and characterization (Sahi, Bhardwaj, & Paul, 2014).
Pharmacological Evaluation
Research on thiadiazole compounds has shown their diverse biological activities, such as anti-inflammatory, antimicrobial, and analgesic properties. Synthesis and pharmacological evaluation of these compounds provide insights into their potential therapeutic applications (Kumar & Panwar, 2015).
Triazole-4-carboxylic Acid Derivatives Synthesis
Studies on the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives from 1,3,4-thiadiazoles showcase the versatility of these compounds in creating structurally diverse molecules with potential biological activity (Pokhodylo, Shyyka, Savka, & Obushak, 2018).
Fluorescence Properties
Research on nitrogen heterocyclic aromatic halides derived from similar compounds reveals their interesting fluorescence properties, which could have applications in materials science and chemical sensing (Li, Wang, Liu, Ding, An, & Lü, 2017).
properties
IUPAC Name |
4-[[5-[(3,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O4S/c18-12-6-3-10(7-13(12)19)20-15(23)16-22-21-14(27-16)8-26-11-4-1-9(2-5-11)17(24)25/h1-7H,8H2,(H,20,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSICVCMBBDYFPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=NN=C(S2)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid |
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